CID 87243986

Beschreibung

Eigenschaften

CAS-Nummer |

26016-99-9 |

|---|---|

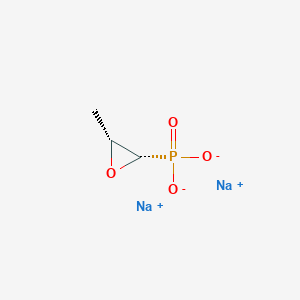

Molekularformel |

C3H7NaO4P |

Molekulargewicht |

161.05 g/mol |

IUPAC-Name |

disodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1 |

InChI-Schlüssel |

BLLKJRKIOJQXCC-LJUKVTEVSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H](O1)P(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] |

Aussehen |

White to Off-White Solid |

melting_point |

>270°C |

Andere CAS-Nummern |

26016-99-9 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Fosfomycin sodium; Phosphomycin disodium salt; (-)-(1R,2S)-(1,2-Epoxypropyl)phosphonic acid disodium salt; (1,2-Epoxypropyl)-,disodiumsalt(1r,2s)(-)-phosphonicaci; (2r-cis)-(3-Methyloxiranyl)phosphonicaciddisodiumsalt; (3-Methyloxiranyl)-,disodiumsalt,(2r-cis) |

Herkunft des Produkts |

United States |

Historical Trajectories and Genesis of Fosfomycin Sodium in Antimicrobial Discovery

Inception and Isolation from Natural Sources

The discovery of Fosfomycin (B1673569), originally known as phosphonomycin, was the result of a collaborative research program between Merck & Co. and the Spanish Compañía Española de Penicilina y Antibióticos (CEPA) in 1969. wikipedia.orgrsc.orgdrugbank.com The journey began in 1966 when Spanish microbiologist Sagrario Mochales del Val, part of CEPA, identified a promising bacterial strain from a soil sample collected on the southern slope of Mount Montgó in Jávea (Alicante), Spain. clinsurggroup.com This strain, identified as Streptomyces fradiae, was sent to Merck & Co. in the United States for further investigation into its antibacterial properties. clinsurggroup.com

The screening process that led to the identification of Fosfomycin was designed to detect substances that could inhibit the biosynthesis of bacterial cell walls. rsc.orgnih.gov This was achieved by observing the formation of spheroplasts—bacteria that have lost their cell walls—when grown in an osmotically protective medium. wikipedia.orgnih.gov Through this morphological assay, researchers isolated the active compound. nih.gov The isolation and purification from the fermentation broth were accomplished using a combination of ion-exchange chromatography, gel filtration, and adsorption chromatography. nih.govasm.org

While initially isolated from Streptomyces fradiae, subsequent research has shown that other bacterial strains can also produce Fosfomycin. nih.govnih.gov These include Streptomyces viridochromogenes, Streptomyces wedmorensis, Pseudomonas viridiflava, and Pseudomonas syringae. nih.govnih.govasm.org The discovery, a collaborative effort between American and Spanish researchers, was formally announced in a series of papers in 1969. wikipedia.orgclinsurggroup.com Industrial-scale production of Fosfomycin was initiated by CEPA in 1971. wikipedia.org

Table 1: Key Milestones in the Discovery of Fosfomycin

| Year | Milestone | Key Contributors |

|---|---|---|

| 1966 | Isolation of Streptomyces fradiae from a soil sample in Spain. clinsurggroup.com | Sagrario Mochales del Val (CEPA) |

| 1969 | Discovery and initial characterization of Fosfomycin (phosphonomycin). wikipedia.orgrsc.orgdrugbank.com | Merck & Co. and CEPA |

Early Development and Characterization of the Epoxide Phosphonate (B1237965) Class

Fosfomycin is a unique natural product and represents the sole member of the phosphonate class of antibiotics currently in clinical use. rsc.orgnih.gov Its chemical structure, [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, is distinct from all other antibiotic families. nih.gov This novelty is characterized by two key features: a chemically reactive epoxide ring and a stable carbon-phosphorus (C-P) bond within the phosphonic acid group. drugbank.comnih.gov With a low molecular weight of 138.06 g/mol , it is a small and highly polar molecule. nih.govnih.gov

The unique structure of Fosfomycin dictates its novel mechanism of action. It is a bactericidal agent that inhibits the very first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. wikipedia.orgrsc.org Fosfomycin achieves this by irreversibly inactivating the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, commonly known as MurA. wikipedia.orgnih.gov As an analog of phosphoenolpyruvate (B93156) (PEP), Fosfomycin enters the bacterial cell and alkylates a cysteine residue in the active site of the MurA enzyme, preventing the formation of N-acetylmuramic acid, a crucial precursor for the peptidoglycan layer. wikipedia.orgclinsurggroup.com This distinct mechanism means there is no cross-resistance with other classes of antibiotics. nih.gov

The initial development also led to the creation of different salt forms of the antibiotic for clinical use. Fosfomycin sodium is the disodium (B8443419) salt formulated for intravenous administration. drugbank.comnih.gov Other forms developed include fosfomycin calcium and fosfomycin tromethamine for oral use. drugbank.comdrugbank.com

Table 2: Chemical and Pharmacological Characteristics of Fosfomycin

| Characteristic | Description |

|---|---|

| Chemical Class | Epoxide Phosphonate nih.gov |

| IUPAC Name | [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid wikipedia.org |

| Molecular Formula | C₃H₇O₄P wikipedia.org |

| Molar Mass | 138.059 g·mol⁻¹ wikipedia.org |

| Mechanism of Action | Irreversible inhibition of the MurA enzyme in bacterial cell wall synthesis. wikipedia.orgrsc.orgnih.gov |

Evolution of Production: From Fermentation to Chemical Synthesis Methodologies

The initial method for producing Fosfomycin was through fermentation, utilizing the strains of Streptomyces from which it was first isolated. wikipedia.org The biosynthesis of Fosfomycin in Streptomyces fradiae is a complex, seven-step enzymatic process. nih.gov Research into the biosynthetic pathway identified key precursors and required nutrients. Studies showed that the methyl carbon of methionine is the precursor for the methyl group of Fosfomycin, while specific carbons from glucose contribute to the compound's backbone. nih.govnih.gov The production medium required specific components like glucose, L-asparagine, citrate (B86180), L-methionine, and L-glutamate to stimulate antibiotic synthesis. asm.orgnih.govnih.gov The complete gene cluster responsible for Fosfomycin biosynthesis in S. fradiae has been cloned and sequenced, enabling heterologous production in other Streptomyces species. wikipedia.org

While fermentation was the original production route, chemical synthesis methods were developed to provide an alternative and potentially more efficient means of large-scale production. wikipedia.orgnih.gov The first chemical synthesis was reported in 1969. nih.gov Over the years, various synthetic strategies have been established, which can be broadly categorized into three main approaches: nih.gov

Epoxidation of (Z)-1-propenylphosphonates: This was the basis for the first reported chemical synthesis, involving the epoxidation of a propenylphosphonic acid derivative. nih.gov

1,2-dihydroxylpropylphosphonate ring closure: This method involves creating the epoxide ring from a diol precursor. nih.govresearchgate.net

Halohydrinphosphonate ring closure: This strategy involves forming the epoxide ring from a halohydrin intermediate, which can be produced with high enantioselectivity. nih.govresearchgate.net

A notable large-scale synthesis involves the enantioselective hydrogenation of a β-oxophosphonate to create a key bromohydrin intermediate, which is then treated to form Fosfomycin. nih.gov Today, Fosfomycin is primarily produced through synthetic processes. nih.govmdpi.com

Table 3: Comparison of Fosfomycin Production Methods

| Method | Description | Key Features |

|---|---|---|

| Fermentation | Utilizes microorganisms like Streptomyces fradiae to biosynthesize the compound. wikipedia.org | Original production method; relies on optimized growth media and conditions. nih.govnih.gov |

| Chemical Synthesis | Involves multi-step chemical reactions to construct the Fosfomycin molecule. nih.gov | Allows for large-scale production; various synthetic routes exist, including epoxidation and ring-closure strategies. nih.govresearchgate.net |

Molecular and Biochemical Mechanisms of Antimicrobial Action of Fosfomycin Sodium

Irreversible Inhibition of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA)

The primary molecular target of fosfomycin (B1673569) sodium is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, or MurA. patsnap.com This enzyme plays a pivotal role in the synthesis of peptidoglycan, an essential polymer that provides structural integrity to the bacterial cell wall. Fosfomycin's interaction with MurA leads to the enzyme's irreversible inactivation, thereby halting cell wall construction. mdpi.comrcsb.org

Structural Mimicry of Phosphoenolpyruvate (B93156) (PEP) by Fosfomycin

The inhibitory action of fosfomycin on MurA is a direct consequence of its structural resemblance to the enzyme's natural substrate, phosphoenolpyruvate (PEP). frontiersin.orgmdpi.com This molecular mimicry allows fosfomycin to be recognized by and bind to the active site of the MurA enzyme. asm.org The small, reactive epoxide ring of fosfomycin is a key feature of its structure. acs.org

Covalent Adduct Formation at the MurA Active Site

Once bound to the MurA active site, fosfomycin forms a stable, covalent bond with a specific amino acid residue. acs.org In many bacteria, including Escherichia coli, this covalent linkage occurs with a cysteine residue (Cys115). nih.govnih.govmdpi.com The nucleophilic attack by the thiol group of this cysteine on the epoxide ring of fosfomycin results in an irreversible covalent adduct. acs.orgnih.gov This permanent modification of the enzyme's active site renders it catalytically inactive. rcsb.org In some bacteria that possess intrinsic resistance to fosfomycin, this cysteine residue may be substituted, for example with an aspartate, which prevents the covalent binding of the antibiotic. mdpi.com

Disruption of Peptidoglycan Precursor Biosynthesis

The irreversible inhibition of MurA by fosfomycin directly obstructs the biosynthesis of peptidoglycan. patsnap.com MurA catalyzes the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG), a critical step in the formation of UDP-N-acetylmuramic acid, a fundamental precursor of peptidoglycan. patsnap.comnih.gov By blocking this enzymatic reaction, fosfomycin effectively cuts off the supply of essential building blocks required for the synthesis and maintenance of the bacterial cell wall. patsnap.comrcsb.org The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. patsnap.comnih.gov

Bacterial Uptake Systems and Their Role in Fosfomycin Sodium Efficacy

For fosfomycin to reach its intracellular target, MurA, it must first traverse the bacterial cell membrane. Fosfomycin exploits specific transport systems that bacteria normally use for the uptake of essential nutrients. mdpi.com The expression and functionality of these transport systems are therefore critical for the antibiotic's effectiveness. nih.gov

Hexose (B10828440) Monophosphate Transport System (UhpT) Facilitation

One of the primary conduits for fosfomycin entry into bacterial cells, particularly in Enterobacterales, is the hexose monophosphate transport system, known as UhpT. frontiersin.orgrcsb.org This system is primarily responsible for the uptake of glucose-6-phosphate. mdpi.comrcsb.org Because fosfomycin mimics the structure of glucose-6-phosphate, it is recognized and transported by the UhpT system. mdpi.comrsc.org The expression of the UhpT transporter is induced by the presence of extracellular glucose-6-phosphate. frontiersin.org

L-Alpha-Glycerophosphate Transport System (GlpT) Utilization

A second major pathway for fosfomycin uptake is the L-alpha-glycerophosphate transport system (GlpT). mdpi.comrcsb.org This transporter is responsible for importing glycerol-3-phosphate into the bacterial cell. asm.org Fosfomycin's structural similarity to glycerol-3-phosphate allows it to be actively transported into the cytoplasm via the GlpT system. asm.orgrsc.org The presence of both the UhpT and GlpT transport systems for fosfomycin uptake is significant, as mutations in one system may not completely abolish the antibiotic's entry, although it can lead to resistance. acs.org

Table of Research Findings on Fosfomycin's Mechanism

| Mechanism Component | Key Finding | Supporting Evidence |

| Target Enzyme | Fosfomycin irreversibly inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). patsnap.comrcsb.org | Inhibition of MurA blocks the first committed step in peptidoglycan biosynthesis. nih.govnih.gov |

| Molecular Mimicry | Fosfomycin acts as a structural analog of the natural MurA substrate, phosphoenolpyruvate (PEP). frontiersin.orgmdpi.com | This mimicry allows fosfomycin to bind to the active site of MurA. asm.org |

| Covalent Modification | Fosfomycin forms a covalent adduct with a cysteine residue (Cys115 in E. coli) in the MurA active site. nih.govnih.govmdpi.com | This irreversible binding leads to the inactivation of the enzyme. rcsb.orgacs.org |

| Bacterial Uptake | Fosfomycin enters bacterial cells via the Hexose Monophosphate Transport System (UhpT) and the L-Alpha-Glycerophosphate Transport System (GlpT). mdpi.comfrontiersin.orgrcsb.org | It mimics glucose-6-phosphate and glycerol-3-phosphate to utilize these transporters. asm.orgmdpi.comrsc.org |

Influence of Glucose-6-Phosphate on Transporter Activity

The activity of the hexose phosphate (B84403) transporter, UhpT, is significantly influenced by the presence of extracellular glucose-6-phosphate (G6P). mdpi.com The UhpT system, which includes the sensor protein UhpC and the regulatory proteins UhpB and UhpA, detects G6P in the environment. frontiersin.orgmdpi.com This detection triggers a signaling cascade that induces the expression of the uhpT gene, leading to an increased number of UhpT transporters in the bacterial inner membrane. frontiersin.orgmdpi.com

Consequently, the presence of G6P enhances the uptake of fosfomycin into the bacterial cell, as the antibiotic mimics G6P to utilize this transport system. dovepress.comnih.gov This increased intracellular concentration of fosfomycin leads to greater inhibition of the MurA enzyme and, therefore, enhanced antimicrobial activity. mdpi.com For this reason, in vitro susceptibility testing for fosfomycin is often performed in media supplemented with G6P to ensure the induction of the UhpT transporter, providing a more accurate reflection of the antibiotic's potency. oup.commdpi.comacs.org Studies have shown that for several bacterial species, including E. coli, the addition of 25 mg/L of G6P to the testing medium results in an almost maximal enhancement of fosfomycin's activity. oup.com Conversely, in the absence of G6P, the susceptibility of bacteria like E. coli to fosfomycin is notably reduced. acs.org It is important to note that this effect is not universal; for instance, Stenotrophomonas maltophilia, which lacks the UhpT transporter, does not exhibit increased susceptibility to fosfomycin in the presence of G6P. nih.gov

| Condition | UhpT Transporter Expression | Fosfomycin Uptake | Antimicrobial Effect |

| Presence of Glucose-6-Phosphate | Induced/Increased frontiersin.orgmdpi.com | Enhanced nih.govmdpi.com | Potentiated oup.comacs.org |

| Absence of Glucose-6-Phosphate | Basal/Low acs.org | Reduced acs.org | Diminished acs.org |

Downstream Cellular Effects Beyond MurA Inhibition

The irreversible inhibition of MurA by fosfomycin initiates a cascade of events that extend beyond the immediate halt of peptidoglycan precursor synthesis, ultimately leading to bacterial death.

Impact on Penicillin-Binding Proteins (PBPs)

In addition to its primary action on MurA, fosfomycin has been reported to have a secondary effect on Penicillin-Binding Proteins (PBPs). dovepress.comnih.govnih.gov PBPs are a group of enzymes essential for the final stages of peptidoglycan synthesis, specifically the cross-linking of peptide side chains, which gives the cell wall its rigidity. Research indicates that fosfomycin can reduce the formation or alter the function of PBPs. dovepress.comelsevier.eselsevier.es This downstream effect further weakens the cell wall structure. The ability of fosfomycin to interfere with both an early (MurA) and a late (PBPs) stage of cell wall synthesis may contribute to its synergistic activity when used in combination with other antibiotics, particularly beta-lactams, which also target PBPs. dovepress.comnih.gov

Cellular Lysis and Bactericidal Outcomes

The primary mechanism of fosfomycin's bactericidal action is a direct consequence of MurA inhibition. patsnap.comfrontiersin.org By blocking the synthesis of essential peptidoglycan precursors, the bacterium is unable to build or repair its cell wall. patsnap.comscielo.org.za This leads to the formation of a defective and weakened cell wall that cannot withstand the internal osmotic pressure of the cell. patsnap.com The resulting osmotic instability causes the cell to swell and ultimately rupture, a process known as cellular lysis. patsnap.commjima.orgmdpi.com This leads to bacterial cell death, defining the bactericidal outcome of fosfomycin treatment. nih.govmdpi.com The lytic effect is particularly effective against a wide range of both Gram-positive and Gram-negative bacteria that rely on peptidoglycan for their structural integrity. patsnap.commdpi.com

Spectrum of Antimicrobial Activity of Fosfomycin Sodium in Research Paradigms

Activity Against Gram-Negative Bacterial Pathogens

Susceptibility and Variability in Pseudomonas aeruginosa Studies

The antimicrobial susceptibility of Pseudomonas aeruginosa to fosfomycin (B1673569) sodium exhibits considerable variability across studies, often indicating lower susceptibility compared to other Gram-negative bacteria like Enterobacteriaceae microbiologyresearch.orgnih.govmicrobiologyresearch.orgasm.orgnih.gov. Research indicates that Minimum Inhibitory Concentration (MIC) values for P. aeruginosa are generally higher than those observed for E. coli or other members of the Enterobacterales family asm.orgnih.govnih.gov.

Studies have reported susceptibility rates for P. aeruginosa ranging from approximately 49% to 85.8%, depending significantly on the susceptibility testing methodology and the interpretive breakpoints employed asm.orgnih.govscispace.comoup.comasm.orgnih.gov. For instance, one study found that 61% of P. aeruginosa isolates were susceptible with an MIC ≤64 mg/L, with MICs ranging from 1 to >512 mg/L oup.com. Another investigation reported that 60.5% of isolates were susceptible (MIC ≤128 mg/L), with MICs spanning 1 to 1024 mg/L nih.gov. When using agar (B569324) dilution, MIC50/MIC90 values for P. aeruginosa were reported as 64/256 mg/L, and 128/256 mg/L for broth microdilution, which are notably higher than those seen with E. coli nih.gov.

A significant challenge in assessing fosfomycin sodium's activity against P. aeruginosa lies in the lack of universally established, organism-specific susceptibility breakpoints asm.orgnih.govasm.orgnih.govresearchgate.netasm.org. Consequently, breakpoints developed for E. coli or general Enterobacterales are often extrapolated, a practice that may not accurately reflect the true susceptibility profile of P. aeruginosa asm.orgnih.govasm.orgnih.govasm.org. Epidemiological cutoff values (ECOFFs) for P. aeruginosa are generally higher than E. coli breakpoints, suggesting a baseline reduction in susceptibility asm.orgnih.govasm.orgnih.gov. Furthermore, studies have noted the potential for regrowth of resistant subpopulations, particularly when fosfomycin sodium is used as monotherapy nih.govoup.com.

Table 1: Fosfomycin Susceptibility in Pseudomonas aeruginosa Isolates

| Study Reference | Susceptibility Rate (%) | MIC Range (mg/L) | MIC50/MIC90 (mg/L) | Testing Method(s) | Notes |

| oup.com | 61% (MIC ≤64 mg/L) | 1 to >512 | Not specified | Not specified | |

| nih.gov | 60.5% (MIC ≤128 mg/L) | 1 to 1024 | Not specified | Agar dilution (75.6%) | |

| nih.gov | 49.0-85.8% (CLSI E. coli breakpoints) | 64/256 (AD), 128/256 (BMD) | AD: 64/256, BMD: 128/256 | AD, BMD, Disk diffusion, Etest | MIC values higher than E. coli; extrapolation of breakpoints noted. |

| scispace.com | 60% (EUCAST, ≤32µg/ml) | Not specified | Not specified | Agar dilution | For MBL-producing isolates. |

| nih.gov | 20% (Difficult-to-treat resistant, DTR) / 6.7% (non-DTR) | >256 (DTR) / 128 (non-DTR) | Not specified | Etest, AD, DD | Interpreted by EUCAST 2023 criteria. |

Intrinsic Resistance Mechanisms in Specific Gram-Negative Genera

Fosfomycin sodium's effectiveness against Gram-negative bacteria can be modulated by various intrinsic and acquired resistance mechanisms, primarily involving alterations in drug uptake, target modification, or enzymatic inactivation of the antibiotic patsnap.comnih.govnih.govmdpi.com.

General Mechanisms:

Reduced Permeability: A common mechanism involves defects or reduced activity of the primary uptake transporters, GlpT (glycerol-3-phosphate transporter) and UhpT (hexose phosphate (B84403) transporter), which are essential for fosfomycin entry into the bacterial cell patsnap.comnih.govmdpi.comus.esasm.orgfrontiersin.org. Impairment of these systems, often due to mutations or deletions, significantly increases fosfomycin MICs. This is a prevalent resistance mechanism observed in Escherichia coli and other Enterobacterales patsnap.comnih.govus.esasm.orgfrontiersin.org.

Antibiotic Inactivation: The production of fosfomycin-inactivating enzymes, particularly the FosA family of metallo-glutathione S-transferases, is a significant resistance determinant nih.govnih.govresearchgate.netasm.org. The fosA gene, often found on chromosomes or plasmids, catalyzes the conjugation of glutathione (B108866) to fosfomycin, rendering it inactive. fosA3 is notably prevalent among MDR Enterobacterales asm.orgresearchgate.net. Other inactivating enzymes, such as FosB and FosX (kinases), have also been identified, contributing to resistance, particularly in Staphylococcus aureus microbiologyresearch.org.

Target Modification: While less common as an acquired resistance mechanism in clinical isolates, mutations in the MurA enzyme, the antibiotic's direct target, can decrease fosfomycin binding affinity and confer resistance patsnap.comnih.govmdpi.com. This mechanism is considered more significant for intrinsic resistance in certain pathogens mdpi.com.

Specific Genera:

Pseudomonas aeruginosa : Intrinsic resistance or reduced susceptibility in P. aeruginosa is often associated with the presence of chromosomal fosA genes, which encode inactivating enzymes nih.gov. Efflux pumps may also play a role in resistance within this species microbiologyresearch.orgoup.comresearchgate.net.

Acinetobacter baumannii : This species frequently exhibits intrinsic resistance to fosfomycin sodium microbiologyresearch.orgmicrobiologyresearch.org. A key mechanism identified is the mediation of fosfomycin efflux by transporters belonging to the Major Facilitator Superfamily (MFS), such as AbaF oup.comresearchgate.net. The expression of AbaF has been linked to increased fosfomycin resistance and is also implicated in biofilm formation and virulence oup.comresearchgate.net.

Enterobacterales (e.g., Klebsiella, E. coli) : Resistance in this group is commonly mediated by defects in the GlpT and UhpT transporters patsnap.comnih.govus.esasm.orgfrontiersin.org. Plasmid-borne or chromosomally encoded inactivating enzymes, particularly variants of FosA, are also widespread and confer high-level resistance nih.govasm.orgresearchgate.net.

Table 2: Mechanisms of Fosfomycin Resistance in Gram-Negative Bacteria

| Mechanism Category | Specific Mechanism | Primary Bacterial Genera/Species Affected | Notes |

| Target Modification | Mutations in MurA enzyme | Various Gram-negatives | Decreases fosfomycin binding affinity. Important for intrinsic resistance in some pathogens. patsnap.comnih.govmdpi.com |

| Reduced Permeability | Defects in GlpT transporter | E. coli, Enterobacterales | GlpT (glycerol-3-phosphate transporter) is crucial for uptake. Loss of function leads to increased MICs. patsnap.comnih.govmdpi.comus.esasm.orgfrontiersin.org |

| Defects in UhpT transporter | E. coli, Enterobacterales | UhpT (hexose phosphate transporter) also mediates uptake. patsnap.commicrobiologyresearch.orgmdpi.comus.esasm.org | |

| Antibiotic Inactivation | Production of FosA enzyme (metallo-glutathione S-transferase) | Enterobacterales, P. aeruginosa, Serratia | Catalyzes glutathione conjugation, inactivating fosfomycin. Can be chromosomal or plasmid-borne (fosA3 prevalent in Enterobacterales). asm.orgnih.govnih.govasm.orgresearchgate.netasm.org |

| Production of FosB/FosX enzymes (kinases) | Staphylococcus aureus | Involved in bacillithiol synthetic machinery, contributing to intrinsic resistance. microbiologyresearch.org | |

| Efflux Pumps | Overexpression of AbaF (MFS transporter) | Acinetobacter baumannii | Mediates efflux of fosfomycin, contributing to resistance. Also linked to biofilm formation and virulence. microbiologyresearch.orgoup.comresearchgate.net |

| RND efflux systems (e.g., CusCFBA, MdtABC-TolC) | Escherichia coli | Confer fosfomycin resistance. microbiologyresearch.org |

Activity Against Anaerobic and Atypical Bacteria

Fosfomycin sodium demonstrates a spectrum of activity that extends to certain anaerobic and atypical bacteria, though its efficacy varies.

Anaerobic Bacteria: Fosfomycin sodium is generally considered to have limited or no activity against obligate anaerobic bacteria such as Bacteroides species nih.govmicrobiologyresearch.org. However, it has shown activity against certain other anaerobic genera, including Peptococcus spp. and Peptostreptococcus spp. nih.govmicrobiologyresearch.org. The clinical relevance of this activity against specific anaerobic pathogens requires further investigation.

Atypical Bacteria: Among atypical bacteria, fosfomycin sodium has demonstrated activity against Helicobacter pylori microbiologyresearch.orgnih.govmicrobiologyresearch.org. Research into its efficacy against other atypical bacterial pathogens is less extensively documented in the reviewed literature.

Compound Names Mentioned:

| Compound Name |

|---|

| Fosfomycin sodium |

| Fosfomycin |

| MurA |

| GlpT |

| UhpT |

| FosA |

| FosB |

| FosX |

| AbaF |

| Pseudomonas aeruginosa |

| Escherichia coli |

| Klebsiella pneumoniae |

| Acinetobacter baumannii |

| Bacteroides spp. |

| Peptococcus spp. |

| Peptostreptococcus spp. |

| Helicobacter pylori |

| Enterobacterales |

| Serratia marcescens |

Molecular Mechanisms of Antimicrobial Resistance to Fosfomycin Sodium

Alterations in Target Enzyme MurA

Mutations within the murA gene can alter the structure of the MurA enzyme, specifically at or near the fosfomycin (B1673569) binding site, leading to a decreased affinity for the antibiotic plos.orgasm.orgcuestionesdefisioterapia.com. While these mutations are considered a less frequent mechanism for resistance in clinical isolates compared to transport defects, they can confer varying degrees of resistance mdpi.comcuestionesdefisioterapia.comspringermedizin.de. For instance, in Escherichia coli, specific amino acid substitutions such as Asp369Asn and Leu370Ile have been identified in MurA in fosfomycin-resistant strains plos.org. Other mutations, including Val389Ile, Asp390Ala, Gln59Lys, and Glu139Lys, have also been reported in E. coli isolates exhibiting resistance plos.org. Studies in Staphylococcus aureus have also identified mutations in the murA gene in fosfomycin-resistant strains, although their precise contribution to resistance can vary cuestionesdefisioterapia.comnih.govresearchgate.net.

Table 1: Reported MurA Mutations Associated with Fosfomycin Resistance

| Organism | Mutation(s) | Reported Effect on Fosfomycin Affinity | Reference(s) |

| Escherichia coli | Asp369Asn, Leu370Ile | Reduced binding affinity | plos.org |

| Escherichia coli | Val389Ile, Asp390Ala | Reduced binding affinity | plos.org |

| Escherichia coli | Gln59Lys, Glu139Lys | Reduced binding affinity | plos.org |

| Staphylococcus aureus | Various mutations in murA | Reduced binding affinity | cuestionesdefisioterapia.comnih.govresearchgate.net |

An alternative mechanism by which alterations in MurA can confer resistance is through the overexpression of the murA gene frontiersin.orgasm.orgmicrobiologyresearch.org. Increased cellular levels of the MurA enzyme can effectively titrate out the antibiotic, requiring higher concentrations of fosfomycin to achieve sufficient inhibition of peptidoglycan synthesis. In E. coli, murA is noted as the sole gene in the genome whose overexpression can confer clinically relevant levels of fosfomycin resistance frontiersin.orgnih.gov. This overexpression can arise from various genetic alterations that dysregulate the normal expression of the murA gene.

Impaired Intracellular Transport of Fosfomycin Sodium

Fosfomycin, being a polar molecule, requires specific transport systems to cross the bacterial inner membrane and reach its cytoplasmic target, MurA frontiersin.orgplos.orgtandfonline.comasm.orgresearchgate.netmdpi.comsajid.co.zanih.govnih.govasm.orgfrontiersin.org. In Gram-negative bacteria like E. coli, fosfomycin uptake is primarily mediated by two major facilitator superfamily transporters: the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT) frontiersin.orgplos.orgtandfonline.comasm.orgresearchgate.netmdpi.comsajid.co.zanih.govnih.govasm.orgfrontiersin.org. In Gram-positive bacteria such as S. aureus, GlpT and UhpT homologues also play a role in fosfomycin uptake, although the specific transporters might differ springermedizin.denih.govresearchgate.netfrontiersin.org. Impairment of these transport systems, either through mutations in the transporter genes themselves or through alterations in their regulatory pathways, is considered the most frequent mechanism contributing to fosfomycin resistance frontiersin.orgmdpi.com.

Mutations or deletions within the glpT gene, which encodes the glycerol-3-phosphate transporter, significantly reduce the influx of fosfomycin into the bacterial cell, thereby conferring resistance frontiersin.orgplos.orgtandfonline.comasm.orgmdpi.comsajid.co.zaspringermedizin.denih.govresearchgate.netmicrobiologyresearch.orgnih.govnih.govasm.orgfrontiersin.orgfrontiersin.orgasm.orgasm.orgresearchgate.net. In E. coli, the loss of glpT function alone can increase the minimum inhibitory concentration (MIC) for fosfomycin researchgate.netmdpi.com. For example, a complete loss of glpT has been shown to increase the MIC from 0.5 to 4 µg/mL mdpi.com. In Pseudomonas aeruginosa, where GlpT is the sole entry route for fosfomycin, mutations in glpT are the primary cause of resistance, leading to substantial increases in MIC values, often from 8 µg/mL to 1024 µg/mL asm.orgasm.org. In S. aureus, mutations in glpT are frequently observed in resistant strains, contributing to moderate to high-level resistance springermedizin.denih.govresearchgate.netfrontiersin.org. Specific mutations, such as E448K in E. coli, have also been linked to reduced fosfomycin susceptibility scielo.org.za.

Table 2: Reported GlpT Mutations and Their Impact on Fosfomycin Resistance

| Organism | Mutation/Defect Type | Reported Effect on Fosfomycin MIC/Transport | Reference(s) |

| Escherichia coli | Deletions/Truncations in glpT | Reduced permeability, loss of function | frontiersin.org |

| Escherichia coli | Loss of glpT | MIC increase (0.5 to 4 µg/mL) | mdpi.com |

| Escherichia coli | E448K mutation in glpT | Fourfold decrease in susceptibility | scielo.org.za |

| Pseudomonas aeruginosa | glpT inactivation | MIC increase (8 to 1024 µg/mL) | asm.orgasm.org |

| Staphylococcus aureus | Mutations in glpT | Common in resistant strains | springermedizin.denih.govresearchgate.netfrontiersin.org |

| Staphylococcus aureus | Deletion of glpT | MIC increase (0.5 to 4 µg/mL) | frontiersin.org |

| Staphylococcus aureus | Combined mutations in glpT and uhpT (ST5) | High-level resistance | oup.com |

Similarly, mutations or deletions in the uhpT gene, encoding the hexose-6-phosphate transporter, also impair fosfomycin uptake and lead to resistance frontiersin.orgplos.orgtandfonline.comasm.orgmdpi.comsajid.co.zaspringermedizin.denih.govresearchgate.netmicrobiologyresearch.orgnih.govnih.govfrontiersin.orgfrontiersin.orgasm.orgmcmaster.ca. In E. coli, the loss of uhpT function alone can elevate fosfomycin MICs, for example, from 0.5 to 32 µg/mL mdpi.com. In S. aureus, mutations in uhpT are frequently identified in resistant isolates, and studies suggest that uhpT mutations may play a more significant role in resistance compared to glpT mutations in this species springermedizin.denih.govresearchgate.netfrontiersin.org. Deletion of uhpT in S. aureus has been shown to increase the MIC from 0.5 to 32 µg/mL frontiersin.org. In E. coli, mutations in uhpT can confer resistance by reducing the drug's entry into the bacterial cell mcmaster.ca.

Table 3: Reported UhpT Mutations and Their Impact on Fosfomycin Resistance

| Organism | Mutation/Defect Type | Reported Effect on Fosfomycin MIC/Transport | Reference(s) |

| Escherichia coli | Loss of uhpT | MIC increase (0.5 to 32 µg/mL) | mdpi.com |

| Escherichia coli | Mutations in uhpT | Reduced import, confers resistance | mcmaster.ca |

| Staphylococcus aureus | Mutations in uhpT | Common in resistant strains | springermedizin.denih.govresearchgate.netfrontiersin.org |

| Staphylococcus aureus | Deletion of uhpT | MIC increase (0.5 to 32 µg/mL) | frontiersin.org |

| Staphylococcus aureus | Combined mutations in glpT and uhpT (ST5) | High-level resistance | oup.com |

The expression of both glpT and uhpT transporters is tightly regulated, often influenced by nutrient availability and intracellular signaling molecules, particularly cyclic adenosine (B11128) monophosphate (cAMP) tandfonline.comasm.orgresearchgate.netnih.govnih.govasm.org. High intracellular levels of cAMP, often in complex with the cAMP receptor protein (CRP), are required for the full expression of these fosfomycin transporters in Enterobacteria tandfonline.comasm.orgresearchgate.netnih.govnih.govasm.org. Consequently, genetic alterations that lead to reduced intracellular cAMP levels can significantly impair fosfomycin uptake.

cAMP Regulation: Mutations in genes such as cyaA (encoding adenylate cyclase) and ptsI (encoding a component of the phosphotransferase system) can lower intracellular cAMP levels frontiersin.orgtandfonline.comasm.orgmicrobiologyresearch.orgnih.govnih.govasm.orgasm.org. This reduction in cAMP subsequently down-regulates the expression of both glpT and uhpT, diminishing fosfomycin transport into the cell frontiersin.orgtandfonline.comasm.orgmicrobiologyresearch.orgnih.govnih.govasm.orgasm.org. While these mutations are readily observed in vitro, they are less frequently found in clinical isolates, potentially due to associated fitness costs asm.org.

UhpABC System Regulation: The expression of the uhpT transporter is further controlled by the uhpA, uhpB, and uhpC genes, which are crucial for high-level uhpT expression tandfonline.commdpi.com. Inactivation of any of these regulatory genes can lead to reduced uhpT expression and, consequently, fosfomycin resistance tandfonline.commdpi.com. Mutations in uhpA are commonly detected in clinical isolates mdpi.com. Specific mutations, such as Gly469Arg in uhpB and Phe384Leu in uhpC, have been identified in E. coli and are associated with loss of transporter function and increased fosfomycin MICs frontiersin.org. Deletions or premature stop codons within uhpA can also lead to significant resistance frontiersin.org.

Other Regulatory Pathways: While less commonly described for fosfomycin resistance, other regulatory systems can also influence transporter expression. For instance, mutations in the hptRS regulon, including hptA, have been implicated in interfering with uhpT expression oup.com. In Pseudomonas entomophila, mutations in phoU, a regulator of the phosphate (B84403) starvation (Pho) regulon, were found to reduce glpT expression, contributing to fosfomycin resistance mdpi.com.

Table 4: Reported Regulatory Gene Mutations Affecting Fosfomycin Transport

| Gene(s) | Organism | Mutation Type/Example | Reported Effect on Fosfomycin Resistance | Reference(s) |

| cyaA, ptsI | E. coli | Mutations | Decreased intracellular cAMP levels down-regulation of glpT and uhpT reduced uptake | frontiersin.orgtandfonline.comasm.orgmicrobiologyresearch.orgnih.govnih.govasm.orgasm.org |

| uhpA | E. coli | Mutations, loss of entire portion, deletion of 163-188 aa, premature stop codons | Reduced uhpT expression resistance | frontiersin.orgtandfonline.commdpi.comasm.org |

| uhpB | E. coli | Gly469Arg | Loss of function, increased MIC | frontiersin.org |

| uhpC | E. coli | Phe384Leu | Loss of function, increased MIC | frontiersin.org |

| hptRS regulon | S. aureus | Mutations | Interference with uhpT expression | oup.com |

| phoU | P. entomophila | Mutations | Reduced glpT expression | mdpi.com |

Compound List

Fosfomycin sodium

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)

GlpT (Glycerol-3-phosphate transporter)

UhpT (Hexose-6-phosphate transporter)

Glycerol-3-phosphate (G3P)

Glucose-6-phosphate (G6P)

Cyclic adenosine monophosphate (cAMP)

cAMP receptor protein (CRP)

Phosphoenolpyruvate (B93156) (PEP)

UDP-N-acetylglucosamine (UDP-GlcNAc)

UDP-N-acetylmuramic acid (UDP-MurNAc)

FosA

FosB

FosC

FosX

Efflux Pump Systems Contributing to Fosfomycin Sodium Resistance

Mechanisms of Efflux Pump Regulation

Efflux pumps play a critical role in bacterial resistance to a wide array of antimicrobial agents, including fosfomycin. These membrane-bound protein complexes actively transport drugs out of the bacterial cell, thereby reducing intracellular drug concentrations below the inhibitory threshold. The contribution of efflux pumps to fosfomycin resistance is often mediated by their overexpression or altered activity, which is itself tightly regulated by various molecular mechanisms. These regulatory pathways involve transcription factors, small regulatory RNAs (sRNAs), and two-component systems (TCS), which collectively fine-tune the expression of efflux pump genes in response to environmental cues or intrinsic cellular states nih.govnih.govnih.gov.

In Staphylococcus aureus, the Tet38 efflux pump, a member of the Major Facilitator Superfamily (MFS), has been identified as a significant contributor to fosfomycin resistance researchgate.netnih.govfrontiersin.orgfrontiersin.org. The expression of the tet38 gene is primarily regulated by the TetR-like transcriptional repressor, TetR21 nih.gov. TetR21 acts by binding to the promoter region of tet38, thereby repressing its transcription nih.gov. However, the expression of TetR21 itself can be modulated by global regulatory proteins. For instance, MgrA, a master regulatory protein in S. aureus, has been shown to influence the expression of TetR21, indirectly affecting the levels of Tet38 efflux pump nih.govnih.govasm.org. Studies have demonstrated that the overexpression of tet38 leads to increased fosfomycin minimum inhibitory concentrations (MICs), and this overexpression is often observed when S. aureus strains are exposed to fosfomycin nih.govfrontiersin.orgfrontiersin.org.

In Acinetobacter baumannii, the MFS transporter AbaF is implicated in fosfomycin resistance through efflux nih.govoup.commdpi.com. The expression of the abaF gene is subject to negative regulation by the small regulatory RNA, AbsR25 oup.com. This sRNA appears to directly modulate the translation or stability of the abaF mRNA, thereby controlling the production of the AbaF efflux pump oup.com. Clinical isolates of A. baumannii often exhibit constitutive expression of abaF, and its expression is further upregulated upon exposure to fosfomycin, correlating with increased resistance oup.com.

Beyond specific efflux pumps, broader regulatory networks also influence the expression of multidrug efflux systems that can impact fosfomycin susceptibility. Small regulatory RNAs (sRNAs) are recognized as key post-transcriptional regulators that can modulate gene expression, including that of efflux pumps, in response to antibiotic stress nih.govdovepress.comjmicrobiol.or.kr. For example, in Escherichia coli, the sRNA SdsR (also known as RyeB) can repress the expression of tolC, a component of the AcrAB-TolC efflux pump, which is a major multidrug transporter system nih.govdovepress.com. Similarly, in Enterobacter species, the SoxRS system has been shown to regulate the expression of the AcrAB-TolC efflux pump, contributing to colistin (B93849) hetero-resistance, and this regulatory principle can extend to other antibiotics oup.com. In S. aureus, RsaA sRNA has been linked to the regulation of MgrA, which controls efflux pump expression, thereby influencing antibiotic sensitivity nih.govasm.org.

Two-component systems (TCS) are also critical regulators of efflux pump expression in response to environmental stimuli. In A. baumannii, the AdeRS TCS positively regulates the AdeABC efflux pump, a significant contributor to multidrug resistance nih.govdovepress.commdpi.com. Mutations in the regulatory components of TCS can lead to the overexpression of efflux pumps, thereby enhancing resistance. For instance, alterations in the AdeRS system have been linked to AdeABC efflux pump overexpression in multidrug-resistant A. baumannii strains dovepress.com. In E. coli, the CpxRA TCS has been implicated in fosfomycin resistance by downregulating the GlpT and UhpT transporters, which are responsible for fosfomycin uptake, indirectly affecting the cell's ability to acquire the drug oup.com.

The interplay between efflux pump expression and regulatory mechanisms underscores the adaptive capacity of bacteria to develop and maintain resistance to fosfomycin.

Data Table: Regulation of Efflux Pumps in Fosfomycin Resistance

| Efflux Pump | Bacterial Species | Regulatory Mechanism | Regulator | Description of Regulation | Contribution to Fosfomycin Resistance | Citation(s) |

| Tet38 | S. aureus | Transcriptional | TetR21 | Repressor of tet38 | Overexpression confers resistance | researchgate.netnih.govfrontiersin.orgfrontiersin.org |

| Tet38 | S. aureus | Transcriptional | MgrA | Indirectly regulates TetR21 | Overexpression confers resistance | nih.govnih.govasm.org |

| AbaF | A. baumannii | Post-transcriptional | AbsR25 (sRNA) | Negative regulation of abaF | Contributes to resistance | oup.com |

| AcrAB-TolC | E. coli | Transcriptional | SoxRS | Induces acrAB-tolC expression | Contributes to resistance | oup.com |

| AcrAB-TolC | S. aureus | Transcriptional | MgrA | Controls efflux pumps | Contributes to resistance | nih.govasm.org |

| AdeABC | A. baumannii | Transcriptional | AdeRS (TCS) | Positive regulation | Contributes to resistance | nih.govdovepress.commdpi.com |

Fosfomycin Sodium in Biofilm Research and Control Strategies

Penetration and Efficacy of Fosfomycin (B1673569) Sodium within Biofilm Matrices

A critical challenge in treating biofilm-related infections is the limited penetration of many antibiotics through the dense extracellular polymeric substance (EPS) matrix. Fosfomycin's low molecular weight is a key attribute that facilitates its penetration into mature biofilms. nih.gov Studies have demonstrated that fosfomycin can effectively permeate biofilms formed by various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net

Research has shown that even though antibiotics like ciprofloxacin (B1669076) and fosfomycin can penetrate P. aeruginosa and Escherichia coli biofilms, achieving concentrations greater than 50% of the bulk fluid concentration within hours, the eradication of the biofilm is not guaranteed. nih.gov This suggests that while penetration is a crucial first step, the intrinsic tolerance of biofilm-embedded bacteria also plays a significant role in their survival. The efficacy of fosfomycin within the biofilm is influenced by the metabolic state of the bacteria. The nutrient and oxygen gradients within a biofilm create metabolically diverse populations, with some cells in a dormant or slow-growing state that are less susceptible to antibiotics targeting cell wall synthesis.

Furthermore, fosfomycin has been observed to enhance the penetration of other antibiotics into the biofilm matrix, a phenomenon that likely contributes to its synergistic effects in combination therapies. nih.gov

Inhibition of Biofilm Formation by Fosfomycin Sodium

Fosfomycin sodium has demonstrated the ability to inhibit the initial stages of biofilm formation by various bacterial species. This inhibitory action is often observed at sub-inhibitory concentrations, suggesting that fosfomycin can interfere with the signaling pathways and cellular processes essential for biofilm development, such as bacterial adhesion and motility. nih.gov

However, the effect of fosfomycin on biofilm formation can be complex and species-dependent. For instance, while some studies report that fosfomycin alone can inhibit biofilm formation in a significant percentage of clinical isolates, others have found it to have no inhibitory effect on its own against multidrug-resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa biofilms. mdpi.com Interestingly, some research has indicated that sub-inhibitory concentrations of fosfomycin can, under certain conditions, enhance biofilm formation in Staphylococcus aureus by a mechanism dependent on the global regulator sarA. nih.govresearchgate.net This highlights the importance of understanding the specific bacterial response to fosfomycin when considering its application in preventing biofilm formation.

In a study investigating community-acquired S. aureus isolates, fosfomycin was identified as an effective anti-biofilm agent on its own, with a biofilm inhibitor concentration (BIC) of 8 µg/ml. researchgate.net

Disruption of Established Biofilms by Fosfomycin Sodium

The eradication of mature, established biofilms presents a greater challenge than preventing their initial formation. While fosfomycin's ability to penetrate the biofilm matrix is a significant advantage, its efficacy in disrupting preformed biofilms as a monotherapy is often limited. mdpi.com Studies have shown that while fosfomycin can cause some reduction in biofilm biomass, complete eradication is rarely achieved with fosfomycin alone, particularly in mature biofilms of resistant strains. mdpi.com

For example, in a study on uropathogenic E. coli (UPEC), fosfomycin demonstrated degradative activity against biofilms, with weak biofilm producers requiring lower concentrations for disruption compared to moderate and strong producers. mdpi.com Another study on community-acquired S. aureus determined the minimum biofilm eradication concentration (MBEC) of fosfomycin to be 32 µg/ml. researchgate.net However, for MDR and XDR P. aeruginosa, significant disruption of mature biofilms by fosfomycin monotherapy was not observed. mdpi.com

These findings underscore the general consensus that combination therapy is often necessary for the effective treatment of infections involving established biofilms.

Synergistic Effects of Fosfomycin Sodium in Biofilm Eradication

The most promising application of fosfomycin sodium in biofilm control lies in its synergistic activity with other classes of antibiotics. This synergy can lead to enhanced biofilm killing, prevention of resistance development, and the potential for successful treatment of otherwise recalcitrant infections. frontiersin.org The proposed mechanisms for this synergy include the enhanced penetration of the partner antibiotic facilitated by fosfomycin and the sequential inhibition of different bacterial metabolic pathways. researchgate.net

The combination of fosfomycin with beta-lactam antibiotics is a well-documented synergistic interaction. researchgate.net This synergy is thought to arise from their complementary actions on the bacterial cell wall synthesis pathway. Fosfomycin inhibits an early step, while beta-lactams target the later transpeptidation stage. researchgate.net

In studies on P. aeruginosa biofilms, combinations of fosfomycin with ceftazidime (B193861) and cefepime (B1668827) have shown significantly higher rates of biofilm inhibition compared to monotherapy. nih.gov For methicillin-resistant Staphylococcus aureus (MRSA) biofilms, fosfomycin has demonstrated synergistic interactions with several beta-lactams, including cefazoline. mdpi.com

| Organism | Beta-Lactam Agent | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Ceftazidime | High inhibition rates of biofilm formation. | nih.gov |

| Pseudomonas aeruginosa | Cefepime | High inhibition rates of biofilm formation. | nih.gov |

| Pseudomonas aeruginosa | Imipenem | Synergy observed at high doses. | nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Cefazoline | Synergistic interactions against biofilms. | mdpi.com |

Synergy between fosfomycin and aminoglycosides against biofilms has been reported for various pathogens. nih.gov This combination is particularly effective against P. aeruginosa and E. coli biofilms. frontiersin.orgnih.gov One proposed mechanism for this synergy is that fosfomycin's action on the cell wall enhances the uptake of the aminoglycoside.

A study on E. coli biofilms found that the fosfomycin/gentamicin (B1671437) combination demonstrated the highest synergism (75%), even against a gentamicin-resistant strain. frontiersin.org In a rat model of biofilm-associated infection, the combination of isepamicin (B1207981) and fosfomycin showed a good therapeutic effect, whereas monotherapy with either agent was ineffective. nih.gov The eradication of P. aeruginosa biofilms has also been reported with a combination of fosfomycin and tobramycin (B1681333). nih.gov

| Organism | Aminoglycoside Agent | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Escherichia coli | Gentamicin | 75% synergism against biofilms. | frontiersin.org |

| Pseudomonas aeruginosa | Amikacin | Significant synergistic effects. | nih.gov |

| Pseudomonas aeruginosa | Isepamicin | Significant synergistic effects and good therapeutic effect in a rat model. | nih.gov |

| Pseudomonas aeruginosa | Tobramycin | Eradication of biofilms. | nih.gov |

The combination of fosfomycin with fluoroquinolones has also been shown to be effective against bacterial biofilms, particularly those of P. aeruginosa. asm.orgokayama-u.ac.jpnih.gov The synergistic effect is thought to be due to fosfomycin altering the cell wall permeability, leading to an increased uptake of the fluoroquinolone. frontiersin.org

In an in vitro study, the combination of fosfomycin and ofloxacin (B1677185) resulted in a significant reduction in the bioactivity of mature P. aeruginosa biofilms, and in some cases, complete eradication was observed. asm.org Similar synergistic effects have been noted with other fluoroquinolones like ciprofloxacin and ulifloxacin (B1683389) against P. aeruginosa biofilms. okayama-u.ac.jpnih.gov For E. coli biofilms, a synergistic effect was observed in 25% of isolates when fosfomycin was combined with ciprofloxacin. frontiersin.org

| Organism | Fluoroquinolone Agent | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Ofloxacin | Significant reduction in biofilm bioactivity and potential for complete eradication. | asm.org |

| Pseudomonas aeruginosa | Ciprofloxacin | Synergistic effect against biofilms. | okayama-u.ac.jpnih.gov |

| Pseudomonas aeruginosa | Ulifloxacin | Synergistic effect against biofilms. | okayama-u.ac.jpnih.gov |

| Escherichia coli | Ciprofloxacin | Synergism observed in 25% of isolates. | frontiersin.org |

Combinations with Glycopeptides and Other Classes

The emergence of antibiotic resistance and the inherent tolerance of biofilms to antimicrobial agents necessitate innovative therapeutic approaches. One promising strategy is the use of fosfomycin sodium in combination with other classes of antibiotics, including glycopeptides. Research has demonstrated that such combinations can lead to synergistic or enhanced activity against a variety of biofilm-forming pathogens, overcoming the protective mechanisms of the biofilm matrix and improving bacterial eradication.

The rationale for combining fosfomycin with other antimicrobials stems from its unique mechanism of action and its ability to penetrate the biofilm structure. nih.gov By inhibiting the initial stages of cell wall synthesis, fosfomycin can potentially weaken the bacteria within the biofilm, rendering them more susceptible to the effects of other antibiotics that target different cellular pathways.

In vitro studies have explored the efficacy of fosfomycin in combination with several antibiotic classes against biofilms of clinically significant bacteria:

Glycopeptides (Vancomycin and Teicoplanin): Synergistic interactions have been observed between fosfomycin and glycopeptides like vancomycin (B549263) and teicoplanin against staphylococcal biofilms. mdpi.com This is particularly relevant for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), a notorious biofilm producer.

β-lactams (Cefepime, Ceftazidime): Combinations of fosfomycin with β-lactam antibiotics have shown potent inhibition of biofilm formation, especially against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Pseudomonas aeruginosa. nih.govbohrium.comscilit.com The combination with cefepime and ceftazidime, in particular, has demonstrated high rates of biofilm inhibition. nih.govscilit.com

Aminoglycosides (Gentamicin, Amikacin, Tobramycin): Synergy between fosfomycin and aminoglycosides has been documented against biofilms of P. aeruginosa and E. coli. nih.govmdpi.com For instance, the combination of fosfomycin and tobramycin has proven synergistic against P. aeruginosa strains in cystic fibrosis biofilm models. mdpi.com Similarly, fosfomycin combined with gentamicin showed high synergy (up to 75%) against biofilm-producing E. coli. mdpi.com

Polymyxins (Colistin): The combination of fosfomycin with colistin (B93849) has been effective against planktonic and biofilm-embedded cells of carbapenem-resistant (CR) P. aeruginosa. mdpi.com Studies on MDR/XDR P. aeruginosa also highlight combinations with colistin as having the highest biofilm inhibition rates. nih.govscilit.com

Other Antibiotics: Fosfomycin has also been successfully combined with rifampicin (B610482) and linezolid (B1675486) against staphylococcal biofilms. mdpi.com Furthermore, its combination with meropenem (B701) or polymyxin (B74138) B has demonstrated an increased capacity to reduce biofilm formation by MDR E. coli. mdpi.com

While combination therapy is significantly more effective at inhibiting the initial formation of biofilms, its effect on disrupting pre-established, mature biofilms is less pronounced. mdpi.combohrium.com This underscores the importance of such combination strategies in a prophylactic context or for early intervention.

Table 1: Research Findings on Fosfomycin Sodium Combinations Against Bacterial Biofilms

Mechanisms Underlying Biofilm Inhibition and Disruption by Fosfomycin Sodium

The antibiofilm activity of fosfomycin sodium is rooted in its fundamental mechanism of action, which is distinct from many other antibiotic classes. nbinno.com Fosfomycin targets a very early and essential step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nbinno.comasm.org It achieves this by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. nbinno.comasm.org By acting as an analog of phosphoenolpyruvate (B93156), fosfomycin binds to the active site of MurA, preventing the formation of N-acetylmuramic acid, a foundational precursor for peptidoglycan. nbinno.com This disruption of cell wall synthesis leads to compromised cell integrity and eventual lysis. nbinno.comasm.org

This primary mechanism contributes to its antibiofilm effects in several ways:

Inhibition of Initial Attachment and Biofilm Formation: By interfering with cell wall synthesis, fosfomycin can hinder the initial processes of bacterial adhesion to surfaces, a prerequisite for biofilm formation. The resulting weakened cell envelope can impair the expression and function of adhesins and other surface structures necessary for attachment and microcolony formation.

Penetration of the Biofilm Matrix: Fosfomycin is a small, low-molecular-weight antibiotic. nih.govresearchgate.net This physical characteristic is believed to facilitate its penetration through the complex extracellular polymeric substance (EPS) matrix of mature biofilms, allowing it to reach and act upon the embedded bacteria that are often shielded from larger antibiotic molecules. nih.gov

Potentiation of Other Antibiotics: Research suggests that by disrupting the cell wall, fosfomycin may enhance the penetration and efficacy of other co-administered antibiotics within the biofilm. nih.gov

Interestingly, the effect of fosfomycin on biofilms can be concentration-dependent and, in some cases, paradoxical. Studies on Staphylococcus aureus have revealed that sub-inhibitory concentrations of fosfomycin can, contrary to expectations, enhance biofilm formation. researchgate.netnih.gov This phenomenon is linked to the upregulation of the global regulator sarA. asm.orgresearchgate.netnih.gov The activation of the sarA-dependent mechanism leads to several downstream effects that promote a more robust biofilm phenotype:

Increased Polysaccharide Intercellular Adhesin (PIA) Production: Upregulation of the icaA and icaB genes results in higher production of PIA, a key adhesin molecule that mediates cell-to-cell aggregation and biofilm accumulation. researchgate.netnih.gov

Enhanced Extracellular DNA (eDNA) Release: Fosfomycin can accelerate bacterial autolysis, leading to an increased release of eDNA. researchgate.netnih.gov eDNA is a critical component of the biofilm matrix, contributing to its structural integrity and stability. researchgate.net

Upregulation of Biofilm-Associated Proteins: The expression of genes encoding proteins involved in adhesion and matrix stabilization, such as fibronectin-binding proteins (fnbA, fnbB) and the extracellular matrix protein (emp), is also increased. asm.orgresearchgate.netnih.gov

Therefore, the mechanisms by which fosfomycin sodium affects biofilms are multifaceted. While its primary bactericidal action of inhibiting cell wall synthesis is effective at preventing biofilm formation, its influence at sub-lethal concentrations can trigger complex regulatory pathways in some bacteria, leading to an enhancement of the biofilm matrix.

Table 2: Chemical Compounds Mentioned

Synergistic Antimicrobial Modalities Involving Fosfomycin Sodium

Synergy with Non-Antibiotic Agents in Research

The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of therapeutic approaches that go beyond traditional monotherapy. Combining antibiotics with agents that target different virulence factors or resistance mechanisms can lead to synergistic effects, where the combined activity is greater than the sum of individual effects. Fosfomycin (B1673569) sodium has shown promise in such combinations, particularly with efflux pump inhibitors and natural compounds that can modulate bacterial physiology or disrupt cellular processes.

Efflux Pump Inhibitors

Efflux pumps are a major mechanism by which bacteria actively expel antibiotics, leading to reduced intracellular concentrations and subsequent resistance. Inhibiting these pumps can restore or enhance the susceptibility of bacteria to antibiotics, including fosfomycin. Research has investigated the synergistic effects of combining fosfomycin with various efflux pump inhibitors (EPIs).

One notable area of research involves the use of tobramycin-efflux pump inhibitor (TOB-EPI) conjugates against Pseudomonas aeruginosa, a Gram-negative bacterium notorious for its multidrug resistance. Studies have demonstrated that conjugates of tobramycin (B1681333) linked to EPIs such as 1-(1-naphthylmethyl)-piperazine (TOB-NMP), paroxetine (B1678475) (TOB-PAR), and a dibasic peptide analogue of MC-04,124 (TOB-DBP) can synergize with fosfomycin. These TOB-EPI conjugates, when used at concentrations of ≤8 mg/L, significantly reduced the minimum inhibitory concentration (MIC) of fosfomycin against multidrug-resistant and extensively drug-resistant P. aeruginosa isolates. For instance, the MIC80 of fosfomycin (32 mg/L) was reduced to 1-2 mg/L in the presence of these conjugates, indicating a 16- to 32-fold potentiation of fosfomycin's activity. The fractional inhibitory concentration (FIC) index for the combination of fosfomycin with TOB-DBP was reported to be between 0.09 and 0.25, confirming strong synergy.

Table 1: Synergistic Effect of Tobramycin-EPI Conjugates with Fosfomycin against Pseudomonas aeruginosa

| Efflux Pump Inhibitor (EPI) Conjugate | Concentration (mg/L) | Antibiotic | Bacterial Species | Fosfomycin MIC80 (mg/L) | Fosfomycin MIC80 (with EPI) (mg/L) | Fold Reduction | FIC Index (Fosfomycin + EPI) |

| TOB-NMP (1) | ≤8 | Fosfomycin | P. aeruginosa (MDR/XDR) | 32 | 1 | 32x | Not specified |

| TOB-PAR (2) | ≤8 | Fosfomycin | P. aeruginosa (MDR/XDR) | 32 | 2 | 16x | Not specified |

| TOB-DBP (3) | ≤8 | Fosfomycin | P. aeruginosa (MDR/XDR) | 32 | 1 | 32x | 0.09–0.25 |

Note: MIC80 refers to the minimum inhibitory concentration for 80% of the isolates. FIC index values indicate synergy when ≤0.5.

While some EPIs, such as 1-(1-naphthylmethyl)-piperazine (NMP), have shown synergistic effects in specific contexts, their efficacy in combination with fosfomycin can be context-dependent and may not be observed across all bacterial species or resistance mechanisms.

Natural Product Derivatives (e.g., Epigallocatechin Gallate)

Natural products, particularly those derived from plants, offer a rich source of compounds with diverse biological activities, including antimicrobial and synergistic properties. Epigallocatechin gallate (EGCG), a major polyphenol found in green tea, has been investigated for its synergistic effects with fosfomycin, particularly against oral bacteria associated with endodontic infections.

Studies evaluating the combination of EGCG and fosfomycin against planktonic and biofilm forms of bacteria such as Enterococcus faecalis, Actinomyces israelii, Streptococcus mutans, and Fusobacterium nucleatum have reported significant synergistic activity. The fractional inhibitory concentration (FIC) index for the EGCG + fosfomycin combination against these species ranged from 0.35 to 0.5, indicating synergy. This combination demonstrated a notable reduction in monospecies biofilms of E. faecalis and A. israelii, while biofilms of S. mutans and F. nucleatum were eliminated by the combined treatment. Further analysis using confocal microscopy on multispecies biofilms formed in dentin tubules showed a substantial reduction in cell viability, with 84.85% of cells being dead in samples treated with EGCG + fosfomycin.

Table 2: Synergistic Effect of Epigallocatechin Gallate (EGCG) with Fosfomycin against Oral Pathogens

| Natural Product Derivative | Antibiotic | Bacterial Species | FIC Index (EGCG + Fosfomycin) | Biofilm Reduction (Multispecies) |

| Epigallocatechin Gallate (EGCG) | Fosfomycin | Enterococcus faecalis | 0.35–0.5 | Significant reduction |

| Epigallocatechin Gallate (EGCG) | Fosfomycin | Actinomyces israelii | 0.35–0.5 | Significant reduction |

| Epigallocatechin Gallate (EGCG) | Fosfomycin | Streptococcus mutans | 0.35–0.5 | Eliminated |

| Epigallocatechin Gallate (EGCG) | Fosfomycin | Fusobacterium nucleatum | 0.35–0.5 | Eliminated |

Note: FIC index values indicate synergy when ≤0.5. Biofilm reduction data is qualitative based on study findings.

The synergistic mechanism between EGCG and fosfomycin may involve EGCG's ability to disrupt bacterial cell membranes or interfere with cellular processes that complement fosfomycin's inhibition of cell wall synthesis. This combined approach offers a promising avenue for developing enhanced antimicrobial strategies against challenging oral pathogens.

Compound List:

Fosfomycin sodium

Tobramycin

1-(1-naphthylmethyl)-piperazine (NMP)

Paroxetine

Dibasic peptide analogue of MC-04,124 (DBP)

Epigallocatechin Gallate (EGCG)

Enterococcus faecalis

Actinomyces israelii

Streptococcus mutans

Fusobacterium nucleatum

Pseudomonas aeruginosa

Preclinical Pharmacological Research of Fosfomycin Sodium

Pharmacokinetic and Pharmacodynamic Modeling in in vitro and Animal Models

Determinants of Fosfomycin (B1673569) Sodium Distribution in Tissues and Body Compartments

The distribution of fosfomycin sodium into various tissues and body compartments is a critical determinant of its efficacy. Preclinical studies in animal models have shown that fosfomycin is widely distributed throughout the body. A primary factor influencing this distribution is its low molecular weight and minimal plasma protein binding. Reports indicate that fosfomycin exhibits very low protein binding, around 0.5%, which means a large fraction of the drug is free and available to penetrate tissues. nih.gov This characteristic facilitates its movement from the bloodstream into various body compartments, including inflamed tissues and pus. nih.gov

Studies in broiler chickens have demonstrated fosfomycin's ability to penetrate numerous tissues following oral administration. After chronic administration in drinking water, fosfomycin was detected in the kidney, liver, lung, heart, fat, and gizzard, with the highest concentrations found in the kidney. researchgate.net This high renal concentration is consistent with its primary route of excretion via the kidneys. In these studies, fosfomycin levels were maintained at significant concentrations in serum and various tissues throughout the administration period. researchgate.net

The volume of distribution (Vd), a measure of how extensively a drug distributes into body tissues, has been quantified in several animal species. In broiler chickens, the Vd was found to be approximately 575 mL/kg, while in cattle, it was determined to be around 231 mL/kg. researchgate.netnih.gov These values suggest a moderate distribution into the tissues. Pharmacokinetic studies in rats have shown a dose-proportional profile, meaning that as the dose increases, the concentration of the drug in the plasma and, consequently, in the tissues increases proportionally. nih.govresearchgate.net This predictability is essential for establishing effective dosing in preclinical models. nih.govresearchgate.net

Furthermore, the specific salt of fosfomycin can influence its absorption and subsequent distribution. For instance, oral absorption can vary between species and is dependent on whether it is administered as a calcium salt or a tromethamine salt. nih.gov While absorption varies, once in the bloodstream, the inherent properties of the fosfomycin molecule, such as its hydrophilicity and low protein binding, are the principal determinants of its wide distribution. nih.govnih.gov

Table 1: Fosfomycin Tissue Concentrations in Broiler Chickens After Chronic Oral Administration Data sourced from preclinical studies.

| Tissue | Mean Concentration (µg/g) |

|---|---|

| Kidney | 13.48 |

| Liver | Varies |

| Lung | Varies |

| Muscle | Not Detected |

| Heart | Varies |

| Fat | 0.63 |

| Gizzard | Varies |

| Serum | 6.1 (µg/mL) |

Relationship between Exposure and Bactericidal Efficacy (PK/PD Indices: %T>MIC, AUC/MIC)

The bactericidal activity of fosfomycin is linked to the duration and concentration of its exposure to the pathogen. Pharmacokinetic/pharmacodynamic (PK/PD) indices are used to predict antimicrobial efficacy. The two most common indices are the percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration (%T>MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).

Preclinical research suggests that the efficacy of fosfomycin is best correlated with the AUC/MIC ratio. This indicates that its killing activity is dependent on the total drug exposure over time. Although it has a relatively short half-life in some animal models, such as 1.16 to 1.57 hours in rabbits, achieving a high AUC relative to the pathogen's MIC is crucial for its success. nih.gov

In murine thigh and bronchoalveolar infection models against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Intermediate Staphylococcus aureus (VISA), the efficacy of certain antimicrobial peptides was driven by high plasma exposure, exemplified by an AUC/MIC of 138, leading to significant bacterial reduction. dovepress.com While this example is for a different compound, it highlights the importance of the AUC/MIC index for drugs targeting similar pathogens. The dose-proportional pharmacokinetic profile observed in rats, where the AUC increases linearly with the dose, allows for the manipulation of this PK/PD index to optimize bactericidal effects in research settings. nih.govresearchgate.net

The goal of preclinical modeling is to establish target PK/PD values that are associated with successful bacterial eradication. By determining the AUC/MIC ratio required for efficacy against specific bacteria in in vitro and animal models, researchers can better predict the potential success of fosfomycin in more complex infection scenarios.

Investigations of Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. This phenomenon is an important characteristic of an antibiotic, as it can influence dosing schedules.

Preclinical investigations have shown that fosfomycin exhibits a PAE against a range of Gram-positive and Gram-negative bacteria. The duration of this effect can vary depending on the bacterial species, the concentration of fosfomycin, and the duration of exposure. Studies have demonstrated that fosfomycin can induce a significant PAE against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. This effect is attributed to the drug's mechanism of action, which involves the irreversible inhibition of an early step in bacterial cell wall synthesis. Even after the drug concentration falls below the MIC, the damage to the enzymatic pathway persists, preventing bacterial replication for a period.

The synergistic potential of fosfomycin with other antibiotics that inhibit later stages of cell wall synthesis is also noteworthy. nih.gov This synergy can sometimes extend the PAE, leading to enhanced bacterial killing and a longer duration of growth suppression. The existence of a PAE supports the efficacy of fosfomycin, as bacterial growth remains inhibited even when drug concentrations in the body temporarily decrease.

Environmental and Physiological Factors Influencing Antimicrobial Activity

The antimicrobial activity of fosfomycin sodium is not constant and can be significantly influenced by various environmental and physiological factors within the infection site.

A crucial factor is the presence of specific transport systems in bacteria, which are necessary for fosfomycin to enter the cell and reach its target. The activity of fosfomycin is highly dependent on the bacterial uptake of the drug via the L-alpha-glycerophosphate transporter and the hexose (B10828440) phosphate (B84403) uptake transporter. The presence and expression of these transporters can be influenced by the local environment.

One of the most well-documented physiological factors is the presence of glucose-6-phosphate (G6P). oup.com In laboratory settings, the addition of G6P to culture media is often required to ensure the reliable in vitro susceptibility testing of fosfomycin. oup.com G6P induces the hexose phosphate uptake transporter, thereby facilitating the entry of fosfomycin into the bacterial cell and enhancing its antibacterial effect.

Other factors can also play a role. The pH of the environment can affect the activity of some antibiotics, and the presence of pus or necrotic tissue can sometimes inhibit drug function. Additionally, fosfomycin has been shown to have potential immunomodulatory effects. In an in vitro model using human blood, fosfomycin was found to significantly reduce the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in response to endotoxin. nih.gov This suggests that beyond its direct bactericidal action, fosfomycin may also modulate the host's immune response to infection, which could be beneficial in conditions like sepsis. nih.gov

Biosynthesis and Chemoenzymatic Synthesis Innovations

The natural production of fosfomycin by various microorganisms, including Streptomyces and Pseudomonas species, has inspired research into biosynthetic and chemoenzymatic production methods. researchgate.netasm.org These approaches offer the potential for high stereoselectivity and sustainability. sciendo.com

1 Identification and Engineering of Biosynthetic Enzymes

The biosynthetic pathway of fosfomycin involves several key enzymes. A crucial final step is the epoxidation of (S)-2-hydroxypropylphosphonic acid (HPP) to fosfomycin, a reaction catalyzed by the HPP epoxidase (HppE). researchgate.netnih.gov This non-heme iron-dependent enzyme has been identified and characterized in both Streptomyces wedmorensis (Sw-HppE) and Pseudomonas syringae (Ps-HppE). researchgate.netnih.gov Interestingly, HppE functions as a peroxidase, utilizing hydrogen peroxide as its preferred substrate. chemistryviews.org The reaction is effectively a dehydrogenation, where the oxygen atom of the epoxy ring is derived from the hydroxyl group of HPP, not from molecular oxygen. nih.gov

The biosynthesis begins with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233), a reaction catalyzed by the Fom1 enzyme in Streptomyces. researchgate.netuniprot.org Fom1 is a bifunctional enzyme that also possesses a cytidylyltransferase (CyTase) domain, which catalyzes the cytidylylation of the 2-hydroxyethylphosphonate (HEP) intermediate. researchgate.net Other key enzymes in the Streptomyces pathway include Fom3, a radical S-adenosyl-L-methionine (rSAM) methyltransferase that methylates the HEP intermediate. researchgate.netresearcher.life

Interestingly, the biosynthetic pathways in Pseudomonas syringae and Streptomyces species differ significantly, although they share the first and last steps. nih.gov This discovery of divergent evolutionary pathways to the same potent antibiotic opens up new avenues for enzyme engineering and pathway reconstruction. nih.gov

| Enzyme | Organism | Function in Fosfomycin Biosynthesis | Reference |

| HppE (HPP epoxidase) | Streptomyces wedmorensis, Pseudomonas syringae | Catalyzes the final epoxidation of (S)-2-hydroxypropylphosphonic acid (HPP) to fosfomycin. | researchgate.netnih.gov |

| Fom1 | Streptomyces wedmorensis | Bifunctional enzyme; catalyzes the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate and the cytidylylation of 2-hydroxyethylphosphonate (HEP). | researchgate.netuniprot.org |

| Fom3 | Streptomyces fradiae | Catalyzes the methylation of cytidylyl-2-hydroxyethylphosphonate (HEP-CMP) to form cytidylyl-2-hydroxypropylphosphonate (HPP-CMP). | researcher.life |

| Psf2 | Pseudomonas syringae | A citrate (B86180) synthase-like enzyme involved in the conversion of phosphonopyruvate to an intermediate en route to 2-HPP. | nih.gov |

Advanced Synthetic and Biosynthetic Pathways Research for Fosfomycin Sodium

2 Strain Development for Enhanced Production

Microbial production of fosfomycin (B1673569) through stereoselective epoxidation of cis-propenylphosphonic acid (cPPA) is an attractive eco-friendly alternative to chemical synthesis. researchgate.net Several microorganisms have been identified that can perform this biotransformation, including strains of Penicillium spinulosum, Cellvibrio gilvus, and Bacillus simplex. researchgate.net

Researchers have isolated and identified various aerobic bacteria and actinomycete strains from soil samples that can produce fosfomycin from cPPA. researchgate.net Notably, Flavobacterium esteroaromaticum IFO 3751 and Pseudomonas putida IK-8 have shown the ability to produce fosfomycin at levels of 2.0 mg/ml and 0.75 mg/ml, respectively. researchgate.net The fosfomycin produced by these strains is the active stereoisomer with high optical purity. researchgate.net